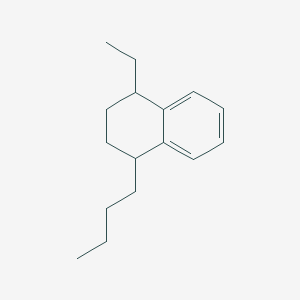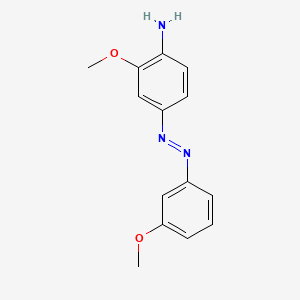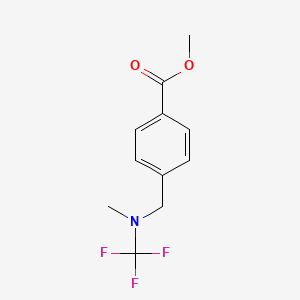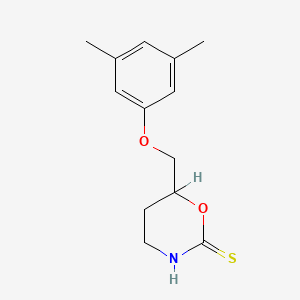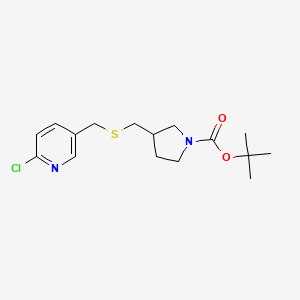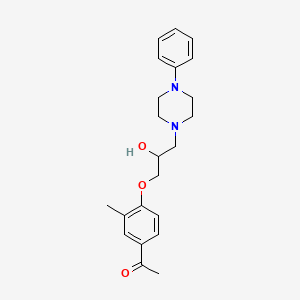
1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone is a complex organic compound known for its significant pharmacological properties. This compound is characterized by the presence of a phenylpiperazine moiety, which is commonly found in various psychoactive drugs. The compound’s structure includes a hydroxypropoxy group and a methylacetophenone backbone, contributing to its unique chemical behavior and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate is then reacted with a hydroxypropoxy derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production .
化学反应分析
Types of Reactions
4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s pharmacological properties .
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antipsychotic or antidepressant agent due to its affinity for serotonin and dopamine receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through its interaction with serotonin and dopamine receptors in the brain. It acts as a partial agonist at these receptors, modulating neurotransmitter activity and potentially alleviating symptoms of psychiatric disorders. The molecular targets include the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and cognitive functions .
相似化合物的比较
Similar Compounds
Aripiprazole: Another phenylpiperazine derivative with similar receptor binding profiles.
Uniqueness
What sets 4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone apart is its unique combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its specific receptor binding profile and metabolic stability make it a promising candidate for further drug development .
属性
CAS 编号 |
63990-50-1 |
|---|---|
分子式 |
C22H28N2O3 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-3-methylphenyl]ethanone |
InChI |
InChI=1S/C22H28N2O3/c1-17-14-19(18(2)25)8-9-22(17)27-16-21(26)15-23-10-12-24(13-11-23)20-6-4-3-5-7-20/h3-9,14,21,26H,10-13,15-16H2,1-2H3 |
InChI 键 |
WMHPFELNGHYGPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


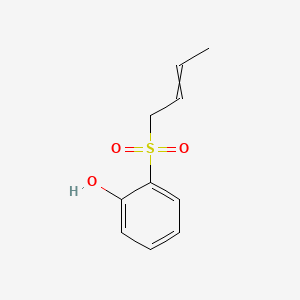
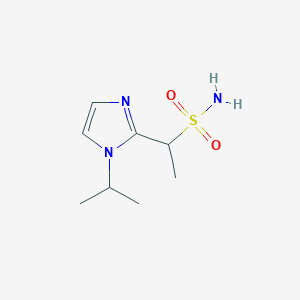
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
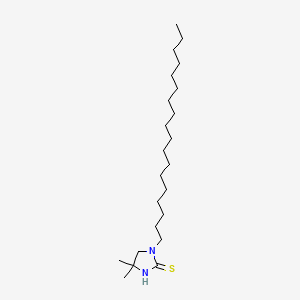

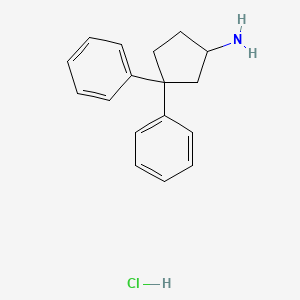
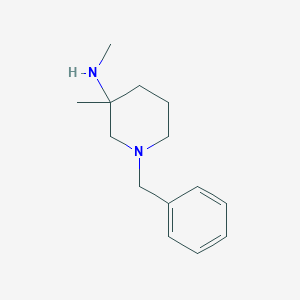
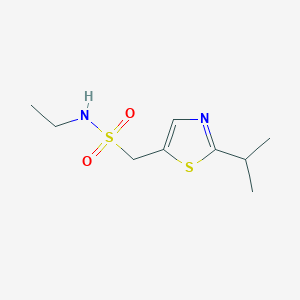
![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
